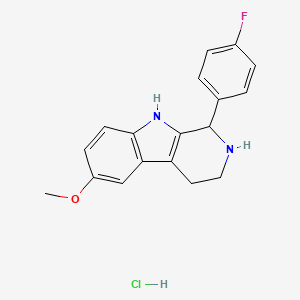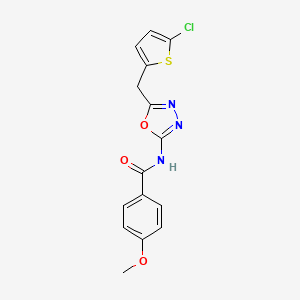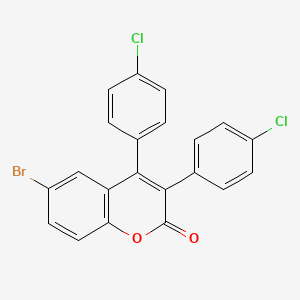![molecular formula C18H15ClFNO6S2 B2506662 Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-86-1](/img/structure/B2506662.png)
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate" is a chemically synthesized molecule that appears to be related to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from a formyl precursor using Et3SiH/I2 as a reducing agent, as described in one of the studies . Another study elaborated a preparative method for synthesizing methyl 3-iodo-1-benzothiophene-2-carboxylate and investigated the electrochemical behavior of various methyl 3-halo-1-benzothiophene-2-carboxylates . These methods could potentially be adapted or provide insights into the synthesis of the compound .
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not provided, related compounds have been studied using computational tools. For example, a study investigated the structural, wavefunctional, and electronic properties of a benzene-1,2-diol derivative using density functional theory . Such computational analyses can provide valuable information about the molecular geometry, electronic distribution, and reactive sites, which are crucial for understanding the behavior of the compound.
Chemical Reactions Analysis
The electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been explored, revealing that the reduction follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical . This radical is then further reduced and protonated. The study provides insights into the reactivity and potential chemical transformations of benzothiophene derivatives, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be inferred from related studies. For instance, the characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was performed using IR, 1H NMR, 13C NMR, and LCMS . These techniques are essential for determining the purity, molecular structure, and functional groups present in the compound. The electrochemical study also contributes to understanding the redox properties of benzothiophene derivatives .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Reactions
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is involved in various synthesis processes and reactions, contributing to the development of chemical compounds with potential applications in pharmaceuticals and materials science. A notable method involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with straightforward halogenation to yield thiophene-2,4-diols, which upon successive O-alkylation and alkaline hydrolysis, produce 3,5-dialkoxythiophene-2-carboxylic acids. These compounds can be further modified to ethers of thiotetronic and α-halogenothiotetronic acids in high yield, showcasing the molecule's versatility in synthesizing thiophene derivatives (Corral & Lissavetzky, 1984).
Electrophilic and Reductive Transformations
Electrochemical studies have shown that methyl 3-halo-1-benzothiophene-2-carboxylates undergo specific transformations under controlled conditions. The reduction of these compounds follows an ECE mechanism, leading to the formation of methyl 1-benzothiophene-2-carboxylate. This process highlights the compound's role in the electrochemical reduction and dimerization reactions, providing insights into the development of novel electrochemical synthetic methods (Rejňák et al., 2004).
Application in Functionalized Molecular Tools
The molecule also serves as a building block for creating functionalized molecular tools. For instance, the preparation and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes demonstrate the molecule's utility in synthesizing polyhalogenated platforms. These platforms can be further modified to produce a variety of stereo-defined 2,3-disubstituted benzothiophenes, showcasing its potential in the design and synthesis of complex molecular architectures (Zhao, Alami, & Provot, 2017).
Fluorescent Properties and Applications
The molecule's derivatives exhibit interesting fluorescent properties, making them suitable for applications in materials science. For example, thiophene-fused 3-methylene-2,3-dihydrochalcogenophenes incorporated into a rigid dibenzobarrelene skeleton show strong blue fluorescence with high quantum yields. These properties indicate the molecule's potential in developing fluorescent dyes and materials with specific optical characteristics (Ishii et al., 2014).
Desulfurization Processes
In the context of environmental science, the compound's derivatives have been explored for their role in the desulfurization of gasoline. Imidazolium-based phosphoric ionic liquids, for instance, have been utilized for the extractive desulfurization of gasoline, demonstrating the compound's relevance in efforts to reduce sulfur content in fuels, thereby mitigating environmental pollution (Nie et al., 2006).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, for example, future studies might focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO6S2/c1-25-12-8-13(26-2)11(7-9(12)19)21-29(23,24)17-15-10(20)5-4-6-14(15)28-16(17)18(22)27-3/h4-8,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTIGEAOACUYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)
![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)



![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)



